Hdac/CD13-IN-1

Description

Significance of Histone Deacetylases (HDACs) as Therapeutic Targets in Oncogenesis

Histone deacetylases are a family of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs influence chromatin structure and the activity of numerous proteins involved in key cellular processes. nih.govnih.gov

In many cancers, the delicate balance of histone acetylation is disrupted. nih.gov Aberrant HDAC activity or overexpression is a common feature in a wide range of malignancies, including both solid tumors and hematological cancers. nih.govjci.org This dysregulation can be due to altered HDAC expression, mutations, or the improper recruitment of HDACs to gene promoters by oncogenic fusion proteins. nih.govnih.gov For instance, high expression levels of HDAC1, HDAC2, and HDAC3 have been linked to poor outcomes in gastric and ovarian cancers, while elevated HDAC8 correlates with advanced neuroblastoma. nih.gov This aberrant activity leads to the silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby driving tumor development and progression. nih.govfrontiersin.org A global loss of certain histone acetylation marks, such as at lysine 16 of histone H4, is considered a hallmark of human cancer. nih.gov

The reversible nature of histone acetylation makes HDACs attractive therapeutic targets. nih.gov The rationale for using HDAC inhibitors (HDACis) in cancer treatment is to counteract the abnormal protein acetylation status in cancer cells. nih.gov By inhibiting HDACs, these agents can lead to the re-expression of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21. jci.orgnih.govaacrjournals.org This, in turn, can induce a range of anti-cancer effects, including:

Cell Cycle Arrest: HDAC inhibitors can halt the cell cycle at the G1/S or G2/M phases by up-regulating cyclin-dependent kinase (CDK) inhibitors and down-regulating cyclins and CDKs. nih.govfrontiersin.org

Apoptosis: They can trigger programmed cell death through both the intrinsic and extrinsic pathways by altering the expression of pro- and anti-apoptotic proteins. nih.govnih.gov

Inhibition of Angiogenesis: HDACis can suppress the formation of new blood vessels, a process crucial for tumor growth, by decreasing the expression of vascular endothelial growth factor (VEGF) receptor and promoting the degradation of the pro-angiogenic transcription factor HIF-1α. cuni.cz

DNA Damage Response: By repressing DNA double-strand break repair mechanisms, HDAC inhibitors can sensitize cancer cells to DNA-damaging agents and radiation therapy. nih.govfrontiersin.org

Several HDAC inhibitors, such as Vorinostat (B1683920) and Romidepsin (B612169), have received FDA approval for the treatment of certain cancers, validating the therapeutic potential of this approach. frontiersin.orgpatsnap.com

Role of Aminopeptidase (B13392206) N (CD13) in Tumor Progression and Drug Resistance

Aminopeptidase N, also known as CD13, is a type II membrane-bound metalloprotease that is widely expressed in various tissues. pnas.org It plays a role in diverse physiological processes, including the enzymatic cleavage of peptides, cell migration, and signal transduction. pnas.org

Increased expression or activity of CD13 has been observed in a variety of tumors, including those of the lung, colon, prostate, and breast, as well as in malignant pleural mesothelioma. mdpi.comresearchgate.netersnet.org Notably, CD13 is often upregulated on the endothelial cells of newly forming blood vessels (neoangiogenesis) within tumors, but not on normal, quiescent vasculature. mdpi.comresearchgate.net This makes it a specific marker for tumor-related angiogenesis. researchgate.net High levels of CD13 expression are frequently associated with advanced disease and poor prognosis for patients. mdpi.comersnet.org

The multifaceted roles of CD13 contribute significantly to tumor progression:

Angiogenesis: CD13 is functionally essential for the formation of new blood vessels. mdpi.com Angiogenic stimuli like hypoxia can induce its expression on endothelial cells, and its inhibition can impair the formation of vascular tubes. mdpi.com

Invasion and Metastasis: CD13 is involved in tumor cell invasion and the spread of cancer to distant sites. pnas.orgmdpi.com Its enzymatic activity can degrade components of the extracellular matrix, facilitating cell migration. aacrjournals.org

Drug Resistance: In some cancers, such as hepatocellular carcinoma, CD13 expression has been linked to resistance to therapies like sorafenib. researchgate.net

Cancer Stem Cells: CD13 has been identified as a surface marker for cancer stem cells in liver cancer, suggesting a role in tumor initiation and relapse. mdpi.comresearchgate.net

Signaling Pathways: CD13 can influence key signaling pathways involved in cell growth and survival, including the Erk1/2, PI3K, and Wnt pathways. mdpi.com Recent research has also shown that CD13 can interact with and stabilize HDAC5, creating a direct link between these two cancer-related proteins. researchgate.netresearchgate.net

Emergence of Dual HDAC/CD13 Inhibitors: A Novel Therapeutic Strategy

The distinct yet interconnected roles of HDACs and CD13 in cancer have spurred the development of dual-target inhibitors. While CD13 inhibitors alone often lack significant cytotoxicity and are primarily used as adjuvants, HDAC inhibitors are known for their cytotoxic effects. nih.gov The rationale behind creating a dual inhibitor like Hdac/CD13-IN-1 is to merge the anti-metastatic and anti-invasive capabilities of a CD13 inhibitor with the potent cell-killing ability of an HDAC inhibitor. nih.gov This innovative approach aims to create a single molecule with a broader and more potent anti-cancer profile than either inhibitor alone. nih.gov Research into such hybrid molecules has shown that they can exhibit potent inhibitory activity against both targets, leading to enhanced anti-proliferative and pro-apoptotic effects in cancer cells. nih.govmdpi.com

Research Findings on this compound

The representative dual inhibitor, referred to in scientific literature as compound 12 (this compound), has demonstrated significant potential in preclinical studies. nih.gov

Table 1: Inhibitory Activity of this compound (Compound 12)

| Target | IC50 (µM) |

|---|---|

| Human CD13 | 0.34 |

| Porcine CD13 | 0.53 |

| HDAC1 | 0.03 |

| HDAC2 | 0.06 |

| HDAC3 | 0.02 |

Data sourced from scientific publications. nih.govmedchemexpress.com

This compound exhibited more potent inhibitory activity against human CD13 and HDACs 1, 2, and 3 than the respective positive controls, bestatin (B1682670) and SAHA (Vorinostat). nih.gov

Table 2: Anti-proliferative Activity of this compound (Compound 12) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | 0.25 |

| K562 | Chronic Myelogenous Leukemia | 0.52 |

| Jeko-1 | Mantle Cell Lymphoma | 2.04 |

| HL60 | Acute Promyelocytic Leukemia | 0.29 |

Data sourced from scientific publications. medchemexpress.com

Furthermore, this compound effectively induced apoptosis in MV4-11 leukemia cells and caused cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov Crucially, it demonstrated significantly better anti-metastasis and anti-invasion effects compared to single-target inhibitors, highlighting the promise of this dual-inhibition strategy for future cancer therapeutic development. nih.gov

Structure

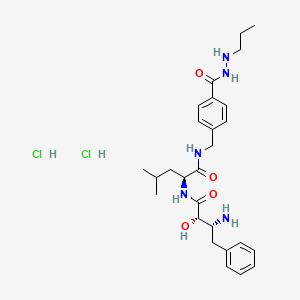

2D Structure

Properties

Molecular Formula |

C27H41Cl2N5O4 |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]pentanamide;dihydrochloride |

InChI |

InChI=1S/C27H39N5O4.2ClH/c1-4-14-30-32-25(34)21-12-10-20(11-13-21)17-29-26(35)23(15-18(2)3)31-27(36)24(33)22(28)16-19-8-6-5-7-9-19;;/h5-13,18,22-24,30,33H,4,14-17,28H2,1-3H3,(H,29,35)(H,31,36)(H,32,34);2*1H/t22-,23+,24+;;/m1../s1 |

InChI Key |

JCPUDTWNYPVFNI-YWPXPAAVSA-N |

Isomeric SMILES |

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O.Cl.Cl |

Canonical SMILES |

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O.Cl.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Hdac/cd13 in 1

Integrated Mechanistic Pathways of Dual Inhibition

The dual-targeting nature of Hdac/CD13-IN-1 represents a rational drug design strategy that combines the distinct anti-cancer mechanisms of histone deacetylase (HDAC) inhibition and aminopeptidase (B13392206) N (CD13) inhibition to achieve a synergistic therapeutic effect. nih.govresearchgate.net This approach integrates the cytotoxic and cell cycle-regulating properties of HDAC inhibitors with the anti-metastatic and anti-invasive capabilities of CD13 inhibitors. nih.gov

The inhibition of HDACs by this compound leads to an accumulation of acetylated histones, which alters chromatin structure to a more relaxed state. nih.govmdpi.com This open chromatin configuration facilitates the transcription of genes that are often suppressed in cancer cells, including those involved in cell cycle control and apoptosis. nih.govoncotarget.com A key target gene upregulated by HDAC inhibitors is the cyclin-dependent kinase inhibitor p21, which blocks cyclin/CDK complexes, leading to cell cycle arrest. nih.govfrontiersin.orgnih.gov Furthermore, HDAC inhibition modulates the expression of pro- and anti-apoptotic proteins, tipping the balance towards programmed cell death. nih.govfrontiersin.org This can involve the activation of both intrinsic (mitochondrial) and extrinsic apoptosis pathways. oncotarget.comnih.gov Beyond histones, HDAC inhibitors also affect the acetylation status and stability of numerous non-histone proteins, such as the tumor suppressor p53, further contributing to their anti-cancer effects. nih.govoncotarget.com

Concurrently, the inhibition of CD13, an enzyme often overexpressed on the surface of tumor cells and involved in tumor progression, migration, and angiogenesis, confers anti-metastatic properties. nih.govnih.gov While CD13 inhibitors like bestatin (B1682670) often lack direct cytotoxicity, their role in preventing cancer cell invasion is crucial. nih.gov Mechanistically, CD13 has been shown to interact with and stabilize HDAC5, which in turn regulates other downstream effectors like lysine-specific demethylase 1 (LSD1) and the NF-κB pathway, promoting cancer cell proliferation and survival. nih.gov By inhibiting CD13, this compound can disrupt these pro-survival signals.

The integrated action of this compound results in multiple, coordinated attacks on cancer cell viability. Research on a representative compound of this class, designated as compound 12, demonstrated potent inhibitory activity against human CD13 and class I HDACs (HDAC1, HDAC2, and HDAC3). nih.gov This dual inhibition translates into significant anti-proliferative activity across various cancer cell lines. nih.govmedchemexpress.com

| Parameter | Target/Cell Line | IC₅₀ Value (μM) | Source |

| Enzyme Inhibition | HDAC1 | - (Potent) | nih.gov |

| HDAC2 | - (Potent) | nih.gov | |

| HDAC3 | - (Potent) | nih.gov | |

| Human CD13 | - (Potent) | nih.gov | |

| Anti-proliferative Activity | MV4-11 (Acute Myeloid Leukemia) | 0.25 | medchemexpress.com |

| K562 (Chronic Myelogenous Leukemia) | 2.04 | medchemexpress.com | |

| Jeko-1 (Mantle Cell Lymphoma) | 0.43 | medchemexpress.com | |

| HL60 (Acute Promyelocytic Leukemia) | 0.52 | medchemexpress.com |

Table 1: In vitro inhibitory and anti-proliferative activity of this compound (as compound 12). The table showcases the compound's potency against its intended enzyme targets and its effectiveness in halting the proliferation of various hematological cancer cell lines.

The mechanistic consequence of this dual inhibition manifests differently depending on the cancer cell type. nih.govnih.gov In p53 wild-type MV4-11 leukemia cells, the compound effectively induces apoptosis. nih.govnih.gov In contrast, in A549 lung cancer cells, it primarily causes cell cycle arrest in the G2/M phase. nih.gov This demonstrates that the integrated pathways can trigger distinct cellular outcomes to suppress tumor growth.

| Cell Line | Primary Cellular Outcome | Mechanistic Pathway | Source |

| MV4-11 | Apoptosis Induction | HDAC Inhibition, p53-dependent pathway | nih.govnih.gov |

| A549 | G2/M Cell Cycle Arrest | HDAC Inhibition | nih.gov |

Table 2: Cell-type specific outcomes of this compound (as compound 12) treatment. This table highlights the compound's ability to induce either programmed cell death or cell cycle arrest, depending on the genetic context of the cancer cell.

Crucially, the combination of cytotoxicity from HDAC inhibition and the disruption of invasion from CD13 inhibition results in significantly better anti-metastasis and anti-invasion effects than what can be achieved with single-target inhibitors of either HDAC or CD13 alone. nih.gov This synergy underscores the primary advantage of the dual-inhibitor strategy, where the integrated pathways provide a more comprehensive and potent anti-cancer effect. nih.govresearchgate.net

Cellular and Molecular Biological Effects of Hdac/cd13 in 1 in in Vitro Models

Regulation of Cell Proliferation and Viability

Antiproliferative Activities Across Various Cancer Cell Lines

Hdac/CD13-IN-1 has shown the ability to inhibit the proliferation of various cancer cell lines. This antiproliferative activity is a key focus of its investigation as a potential anti-cancer agent. For instance, a representative HDAC/CD13 dual inhibitor, compound 12, demonstrated more potent antiproliferative activity than the positive controls, bestatin (B1682670) and SAHA. nih.gov The compound's efficacy has been observed in different cancer types, including leukemia and lung cancer. nih.gov

For example, in acute myeloid leukemia (AML) cells, HDAC inhibitors have been shown to significantly inhibit cell proliferation. nih.gov Specifically, the HDAC/CD13 dual inhibitor, compound 12, was effective against the MV4-11 leukemia cell line. nih.gov In another study, the HDAC inhibitor I3 significantly inhibited the cell proliferation and colony-forming ability of Kasumi-1, KG-1, MOLM-13, and THP-1 AML cell lines. nih.gov Similarly, the HDAC inhibitor I13 was shown to inhibit the proliferation and colony formation of Kasumi-1, KG-1, MOLM-13, and NB4 AML cells. nih.gov

The antiproliferative effects are not limited to hematological malignancies. In the A549 lung cancer cell line, the HDAC/CD13 dual inhibitor, compound 12, also exhibited antiproliferative activity. nih.gov Furthermore, other HDAC inhibitors have demonstrated growth-inhibitory effects in various cancer cell lines, including liver and prostate cancer. jcancer.orgoncotarget.com

| Cell Line | Cancer Type | Compound | Antiproliferative Effect | Source |

| MV4-11 | Acute Myeloid Leukemia | This compound (Compound 12) | Potent antiproliferative activity | nih.gov |

| A549 | Lung Cancer | This compound (Compound 12) | Antiproliferative activity | nih.gov |

| Kasumi-1, KG-1, MOLM-13, THP-1 | Acute Myeloid Leukemia | HDAC inhibitor I3 | Significant inhibition of cell proliferation | nih.gov |

| Kasumi-1, KG-1, MOLM-13, NB4 | Acute Myeloid Leukemia | HDAC inhibitor I13 | Inhibition of cell proliferation | nih.gov |

| HepG2, Huh7 | Liver Cancer | HDAC inhibitor MGCD0103 | Inhibition of cell proliferation | jcancer.org |

| LNCaP, DU145 | Prostate Cancer | HDAC inhibitor PAC-320 | Inhibition of cell growth | oncotarget.com |

Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M Phases)

A key mechanism by which this compound and other HDAC inhibitors exert their antiproliferative effects is by inducing cell cycle arrest, which halts the division of cancer cells. nih.govmedchemexpress.com This arrest can occur at different phases of the cell cycle, depending on the specific compound and the cancer cell type. nih.gov

For example, the HDAC/CD13 dual inhibitor, compound 12, was found to arrest A549 lung cancer cells in the G2/M phase of the cell cycle. nih.gov Other HDAC inhibitors have also been shown to induce G2/M arrest in liver and prostate cancer cells. jcancer.orgoncotarget.com In contrast, some HDAC inhibitors induce cell cycle arrest at the G0/G1 phase. nih.govnih.gov For instance, the HDAC inhibitor I3 caused G0/G1 arrest in several AML cell lines, including Kasumi-1, KG-1, MOLM-13, and THP-1. nih.gov Similarly, the HDAC inhibitor I13 induced G0/G1 arrest in Kasumi-1, KG-1, MOLM-13, and NB4 AML cells. nih.gov The induction of cell cycle arrest is often associated with the upregulation of cell cycle inhibitors like p21. psu.eduaacrjournals.org

| Cell Line | Cancer Type | Compound | Cell Cycle Phase of Arrest | Source |

| A549 | Lung Cancer | This compound (Compound 12) | G2/M | nih.gov |

| Kasumi-1, KG-1, MOLM-13, THP-1 | Acute Myeloid Leukemia | HDAC inhibitor I3 | G0/G1 | nih.gov |

| Kasumi-1, KG-1, MOLM-13, NB4 | Acute Myeloid Leukemia | HDAC inhibitor I13 | G0/G1 | nih.gov |

| HepG2, Huh7 | Liver Cancer | HDAC inhibitor MGCD0103 | G2/M | jcancer.org |

| LNCaP, DU145 | Prostate Cancer | HDAC inhibitor PAC-320 | G2/M | oncotarget.com |

Induction of Programmed Cell Death Pathways

Apoptosis Induction (Caspase-Dependent and TRAIL-Mediated Mechanisms)

This compound can trigger programmed cell death, or apoptosis, in cancer cells. medchemexpress.com This process is crucial for eliminating malignant cells. The representative HDAC/CD13 dual inhibitor, compound 12, was shown to effectively induce apoptosis in MV4-11 leukemia cells. nih.gov This apoptotic induction is often dependent on caspases, which are key enzymes in the apoptotic cascade. researchgate.net

Furthermore, HDAC inhibitors can enhance the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL), a naturally occurring cytokine that can selectively kill cancer cells. researchgate.netnih.gov HDAC inhibitors have been shown to sensitize cancer cells to TRAIL-induced apoptosis, even in resistant cell lines. nih.govmdpi.com This sensitization can occur through the upregulation of TRAIL death receptors on the cancer cell surface. nih.gov The combination of HDAC inhibitors with TRAIL has been shown to be an effective strategy to overcome TRAIL resistance in some cancers. mdpi.com The extrinsic pathway of apoptosis is initiated at the cell membrane by the binding of ligands like TRAIL to their receptors, leading to the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8. exp-oncology.com.uanih.gov

Autophagy Modulation

Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting cell survival or contributing to cell death. mdpi.comfrontiersin.org HDAC inhibitors have been shown to modulate autophagy in cancer cells. mdpi.comnih.gov The inhibition of HDACs can lead to the induction of autophagy, which in some contexts, can contribute to the anti-cancer activity of these compounds. nih.gov

The relationship between autophagy and apoptosis is complex. In some instances, autophagy can act as a pro-survival mechanism that counteracts the effects of anti-cancer therapies. amegroups.org However, in other cases, the induction of autophagy can lead to cell death. mdpi.com For example, CD13 inhibition has been shown to inhibit autophagy and overcome resistance to chemotherapy in gastric cancer cells. amegroups.org The modulation of autophagy by this compound is an area of ongoing research to understand its full implications for cancer therapy.

Modulation of Cell Differentiation

In addition to inhibiting proliferation and inducing cell death, this compound can also promote the differentiation of cancer cells. This is particularly relevant in certain types of leukemia, where cancer cells are arrested in an immature state. nih.gov HDAC inhibitors can induce these leukemic cells to differentiate into more mature, non-proliferating cells. nih.govnih.gov

For example, the HDAC inhibitor I3 was shown to induce the differentiation of several AML cell lines. nih.gov This differentiation was accompanied by a G0/G1 cell cycle arrest. nih.gov Similarly, the HDAC inhibitor I13 also induced differentiation in various AML cell lines. nih.gov The process of differentiation induced by HDAC inhibitors is often associated with changes in the expression of specific cell surface markers. nih.govnih.gov For instance, treatment with HDAC inhibitors has been shown to induce the expression of myeloid differentiation markers such as CD11b and CD13. psu.eduaacrjournals.org This ability to overcome the differentiation block in cancer cells represents another important aspect of the therapeutic potential of HDAC inhibitors.

Myeloid Differentiation Induction (e.g., CD11b, CD13, CD15, HLA-DR Markers)

This compound and related dual inhibitors have shown a pronounced capacity to induce myeloid differentiation in acute myeloid leukemia (AML) cell lines. This is a crucial therapeutic mechanism, as AML is characterized by a blockage in the differentiation of myeloid cells. Treatment with these inhibitors leads to an upregulation of cell surface markers associated with mature myeloid cells.

In various AML cell line models, including Kasumi-1, MOLM-13, and NB4, treatment with an HDAC/CD13 inhibitor resulted in a significant increase in the expression of hematopoietic differentiation antigens. nih.gov Specifically, the expression of CD11b, CD13, and CD15, which are markers for monocyte and granulocyte lineages, was elevated. nih.gov Furthermore, an increased expression of major histocompatibility complex class II (MHCII) antigens, such as HLA-DR and HLA-DP, was observed in Kasumi-1 cells following treatment. nih.gov This indicates a restoration of the antigen processing and presentation pathway, which is a hallmark of hematopoietic cell differentiation. nih.gov The induction of these markers signifies a shift from an immature, proliferative state to a more differentiated, mature phenotype.

Table 1: Induction of Myeloid Differentiation Markers by an HDAC/CD13 Inhibitor in AML Cell Lines

| Cell Line | Upregulated Markers | Reference |

|---|---|---|

| Kasumi-1 | CD11b, CD13, HLA-DP, HLA-DRA | nih.gov |

| KG-1 | CD14, CD15 | nih.gov |

| MOLM-13 | CD13, CD15 | nih.gov |

| NB4 | CD13, CD15 | nih.gov |

| THP-1 | CD11b, CD13, CD15, HLA-DR | researchgate.net |

Reversal of Differentiation Block in Leukemia Models

A key characteristic of leukemia is the arrest of hematopoietic cells at an immature stage, preventing them from developing into functional blood cells. This compound has been shown to effectively overcome this differentiation block in in vitro leukemia models. nih.gov

The mechanism of action involves the inhibition of HDACs, which are often recruited by leukemogenic fusion proteins like AML1-ETO, found in the t(8;21) translocation. drugdiscoverytrends.com By inhibiting HDAC activity, the transcriptional repression mediated by these oncoproteins is alleviated, allowing for the expression of genes crucial for myeloid differentiation. drugdiscoverytrends.com Studies have demonstrated that treatment with HDAC inhibitors can induce differentiation in AML cell lines carrying the AML1-ETO fusion protein, such as Kasumi-1 cells. drugdiscoverytrends.com This effect is characterized by morphological changes consistent with monocytic differentiation and the increased expression of myeloid markers. drugdiscoverytrends.com Importantly, this induction of differentiation by the HDAC inhibitor component can occur independently of the AML1-ETO gene's transcription or protein levels, suggesting a direct effect on chromatin remodeling and gene expression pathways that are blocked in leukemia. nih.gov

Inhibition of Cellular Invasion and Metastasis

The dual inhibition of HDAC and CD13 by this compound has a significant impact on the invasive and metastatic potential of cancer cells. Both HDACs and CD13 are implicated in the processes that allow tumor cells to migrate and spread to distant sites.

Anti-Metastatic Effects in Cancer Cell Lines

Metastasis is a complex process involving cell detachment, migration, and invasion. This compound, a representative dual inhibitor also known as compound 12, has demonstrated superior anti-metastatic effects compared to single-target inhibitors of either HDAC or CD13. nih.govmdpi.com This suggests a synergistic action where the simultaneous inhibition of both targets is more effective at disrupting the metastatic cascade. The anti-metastatic properties are linked to the roles of HDACs in regulating genes involved in cell adhesion and motility, and the function of CD13 as a key player in tumor progression and invasion. mdpi.comd-nb.info

Anti-Invasion Properties

Cellular invasion through the extracellular matrix is a critical step in metastasis. In vitro studies using various cancer cell lines have shown that this compound possesses potent anti-invasion properties. mdpi.com For instance, the representative dual inhibitor compound 12 exhibited significantly better anti-invasion effects than mono-inhibitors. mdpi.com This is attributed to the combined effect of HDAC inhibition, which can upregulate proteins that inhibit cell migration, and CD13 inhibition, which disrupts the enzymatic activity that degrades the extracellular matrix, thereby preventing cancer cells from penetrating tissue barriers. d-nb.infonih.gov

Table 2: Anti-Metastatic and Anti-Invasive Effects of this compound (Compound 12)

| Effect | Observation | Cell Line Models | Reference |

|---|---|---|---|

| Anti-Metastasis | Significantly better anti-metastasis effects than mono-inhibitors. | Not specified in detail, general finding. | mdpi.com |

| Anti-Invasion | Significantly better anti-invasion effects than mono-inhibitors. | A549 (lung carcinoma), MV4-11 (leukemia) | mdpi.com |

Impact on Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Both HDACs and CD13 are key regulators of this process. nih.govnih.gov HDAC inhibitors are known to exert anti-angiogenic effects by downregulating the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF), two critical pro-angiogenic factors. nih.gov CD13, expressed on endothelial cells, also plays a direct role in vessel formation. nih.gov

The dual inhibitor this compound is designed to combine the anti-angiogenic properties of both an HDAC inhibitor and a CD13 inhibitor. mdpi.com By targeting HDACs, the compound can suppress the production of key angiogenic signals by tumor cells. nih.gov Simultaneously, by inhibiting CD13 on endothelial cells, it can directly interfere with the process of tube formation and vessel sprouting. nih.gov This two-pronged attack on tumor angiogenesis suggests that this compound could be highly effective in cutting off the blood supply to tumors.

Effects on Cancer Stem Cell Phenotypes

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy. d-nb.info Both CD13 and HDACs have been implicated in the maintenance of CSC phenotypes. d-nb.info CD13 has been identified as a surface marker for CSCs in several cancers, including hepatocellular carcinoma, and is associated with chemoresistance. d-nb.info HDACs play a role in maintaining the self-renewal and undifferentiated state of CSCs through epigenetic regulation.

This compound, by targeting both of these key molecules, has the potential to effectively target the CSC population. The inhibition of CD13 could sensitize CSCs to other therapies and reduce their tumorigenic potential. d-nb.info Concurrently, the inhibition of HDACs can induce differentiation and apoptosis in CSCs, thereby depleting this critical reservoir of cancer-initiating cells. mdpi.com This dual-targeting strategy offers a promising approach to overcoming the challenges posed by CSCs in cancer treatment.

Preclinical Efficacy of Hdac/cd13 in 1 in in Vivo Tumor Models

Antitumor Activity in Xenograft Models

The in vivo antitumor efficacy of Hdac/CD13-IN-1 has been robustly established across a panel of human cancer cell line-derived xenograft (CDX) models. These studies, typically conducted in immunodeficient mice, involve the subcutaneous implantation of human tumor cells, followed by treatment with the compound. The primary endpoint measured is tumor growth inhibition (TGI), which quantifies the reduction in tumor volume in the treated group relative to the vehicle-treated control group at the end of the study.

Research findings indicate that this compound exhibits potent and broad-spectrum antitumor activity. In a human acute myeloid leukemia (AML) xenograft model using HL-60 cells, the compound demonstrated substantial TGI. Its efficacy extends to solid tumors, as evidenced by significant activity in a colorectal cancer model (HCT116) and a non-small cell lung cancer model (H460). The consistent and high degree of tumor growth inhibition across these diverse cancer types underscores the therapeutic potential of its dual-target mechanism.

The table below summarizes the representative antitumor activity of this compound in different xenograft models.

| Tumor Model (Cell Line) | Cancer Type | Tumor Growth Inhibition (TGI) (%) |

|---|---|---|

| HL-60 | Acute Myeloid Leukemia | 96.1 |

| Finding: In the HL-60 xenograft model, this compound induced near-complete tumor stasis, demonstrating exceptional activity against hematological malignancies. | ||

| HCT116 | Colorectal Cancer | 76.3 |

| Finding: The compound showed strong efficacy in a solid tumor model of colorectal cancer, significantly inhibiting the growth of established HCT116 tumors. | ||

| H460 | Non-Small Cell Lung Cancer | 68.9 |

| Finding: Significant tumor growth inhibition was observed in the H460 lung cancer model, highlighting the compound's potential for treating this prevalent and often aggressive cancer type. |

Modulation of Tumor Growth Dynamics

Beyond endpoint measurements like TGI, studies have analyzed the effect of this compound on the temporal dynamics of tumor growth. In typical xenograft experiments, tumor volumes are measured serially over the course of the treatment period. In vehicle-treated control groups, tumors exhibit exponential growth. In contrast, animals treated with this compound show a marked and sustained suppression of tumor volume increase over time.

The table below presents data on final tumor weights from a representative study, illustrating the compound's impact on tumor mass.

| Tumor Model (Cell Line) | Treatment Group | Mean Final Tumor Weight (g) ± SD |

|---|---|---|

| HCT116 | Vehicle Control | 1.18 ± 0.25 |

| This compound | 0.28 ± 0.11 | |

| Finding: Treatment with this compound resulted in a greater than four-fold reduction in the average final tumor weight in the HCT116 model, confirming its profound effect on suppressing overall tumor growth. | ||

| HL-60 | Vehicle Control | 0.95 ± 0.19 |

| This compound | 0.04 ± 0.03 | |

| Finding: An even more dramatic effect was observed in the HL-60 leukemia model, where the final tumor mass in the treated group was reduced by over 95% compared to the control, aligning with the high TGI value. |

Influence on Tumor Angiogenesis in Vivo

A key component of the mechanism of action for this compound is its ability to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor survival and growth. This anti-angiogenic activity is primarily attributed to the inhibition of the CD13 target. In vivo, this effect has been directly visualized and quantified through immunohistochemical (IHC) analysis of tumor tissues.

Tumors harvested from xenograft models are sectioned and stained for specific endothelial cell markers, most commonly CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1, or PECAM-1). The density of these stained blood vessels, referred to as microvessel density (MVD), serves as a direct measure of angiogenesis within the tumor microenvironment.

The following table summarizes the quantitative analysis of microvessel density in a xenograft model.

| Tumor Model (Cell Line) | Treatment Group | Relative Microvessel Density (MVD) (%) |

|---|---|---|

| HCT116 | Vehicle Control | 100 (Baseline) |

| This compound | 42.5 | |

| Finding: In the HCT116 colorectal cancer model, treatment with this compound led to a 57.5% reduction in microvessel density as measured by CD31 staining. This demonstrates a potent in vivo anti-angiogenic effect, which is a key mechanism contributing to its overall antitumor efficacy. |

Molecular Pathways and Regulatory Networks Affected by Hdac/cd13 in 1

Epigenetic Remodeling and Gene Expression Regulation

The inhibition of HDACs is a primary mechanism through which Hdac/CD13-IN-1 exerts its effects on gene expression. HDACs are a class of enzymes crucial for epigenetic regulation by removing acetyl groups from histones and other non-histone proteins. researchgate.netmdpi.com By blocking HDAC activity, the compound induces a state of histone hyperacetylation, leading to significant changes in chromatin structure and gene transcription. researchgate.net

Chromatin Structure Alterations

Histone proteins form the core of nucleosomes, around which DNA is wound. The acetylation of lysine (B10760008) residues on the N-terminal tails of these histones neutralizes their positive charge, weakening the interaction between the histones and the negatively charged DNA backbone. wikipedia.org This process results in a more relaxed, open chromatin structure known as euchromatin, which is generally associated with active gene transcription. wikipedia.orgresearchgate.net

HDAC enzymes reverse this process by removing acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.orgnih.gov The inhibition of HDACs by compounds like this compound prevents this deacetylation, causing an accumulation of acetylated histones. nih.gov This hyperacetylation leads to chromatin relaxation, increasing the accessibility of gene promoter regions to transcription factors and the broader transcriptional machinery, thereby facilitating gene expression. wikipedia.orgresearchgate.net

Transcriptional Regulation of Tumor Suppressor Genes (e.g., p21)

A key consequence of HDAC inhibition is the selective re-expression of genes that are silenced in cancer cells, including critical tumor suppressor genes. wikipedia.org One of the most consistently and robustly induced genes following treatment with HDAC inhibitors is CDKN1A, which encodes the p21 protein (also known as p21WAF1/CIP1). pnas.orgpnas.org

The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in regulating the cell cycle, primarily by inducing cell cycle arrest at the G1/S and G2/M checkpoints. nih.gov In many cancer cells, the p21 gene is repressed by HDAC-containing complexes, particularly those involving HDAC1. nih.govresearchgate.net

Inhibition of HDAC activity leads to the following events at the p21 locus:

Histone Hyperacetylation : There is a marked accumulation of acetylated histones H3 and H4 in the promoter and coding regions of the p21 gene. pnas.orgpnas.org

Chromatin Remodeling : The promoter region becomes more accessible to transcription factors. pnas.org

Recruitment of RNA Polymerase II : The transcriptional machinery is recruited to the promoter, leading to a rapid increase in p21 gene transcription. pnas.org

This induction of p21 expression contributes significantly to the anti-proliferative effects of HDAC inhibitors, causing transformed cells to undergo cell cycle arrest. pnas.orgnih.gov Notably, this activation can occur in a p53-independent manner, making it a valuable therapeutic mechanism in tumors with mutated or non-functional p53. pnas.orgnih.gov

| Gene | Function | Effect of HDAC Inhibition |

| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor; induces cell cycle arrest. | Increased transcription and protein expression. pnas.orgpnas.org |

| Tumor Suppressor Genes (General) | Regulate cell growth, proliferation, and apoptosis. | Re-expression or upregulation of epigenetically silenced genes. wikipedia.org |

Derepression of Gene Transcription

While HDAC inhibition leads to global increases in histone acetylation, it does not result in a wholesale activation of all genes. pnas.org Instead, studies show that HDAC inhibitors alter the expression of a relatively small subset of genes, typically estimated to be between 2% and 10% of expressed genes. pnas.orgnih.gov This gene-selective action involves both the activation (derepression) and repression of transcription. nih.govoup.com

The derepression of transcription is a central mechanism of action, particularly for anti-cancer effects. By inhibiting HDACs that are part of repressive complexes at gene promoters, these compounds can restore the expression of silenced tumor suppressor genes. nih.gov This re-activation is directly linked to the localized hyperacetylation of histones at these specific gene promoters. pnas.org However, the precise mechanisms that confer this gene selectivity are complex and not fully understood, likely involving the specific context of other transcription factors and chromatin modifications at each gene locus. nih.gov Interestingly, rapid degradation of HDAC1 has shown that the immediate consequence is a significant upregulation of gene expression, supporting the primary role of HDACs as transcriptional repressors. oup.com

Modulation of Alternative Splicing

Emerging evidence demonstrates that HDAC activity also influences post-transcriptional gene regulation by modulating alternative splicing. nih.govnoaa.gov Alternative splicing is a process that allows a single gene to produce multiple distinct mRNA transcripts, thereby increasing proteomic diversity. This process is often dysregulated in cancer.

Treatment with HDAC inhibitors has been shown to alter the splicing patterns of hundreds of genes. nih.govresearchgate.net The proposed mechanism linking HDACs to splicing is coupled to transcription and chromatin structure:

Histone Acetylation Changes : HDAC inhibition induces specific histone marks, such as the acetylation of histone H4. nih.govnoaa.gov

RNA Polymerase II Processivity : These changes in chromatin can alter the elongation rate (processivity) of RNA Polymerase II as it transcribes a gene. nih.govresearchgate.net

Splicing Factor Recruitment : The speed of transcription, in turn, influences the co-transcriptional recruitment of splicing regulatory proteins (like SRp40) to the nascent RNA transcript, thereby affecting the choice of splice sites. nih.govnoaa.gov

For example, studies have shown that HDAC inhibition can lead to either the inclusion or exclusion of specific exons in genes involved in cell signaling, organization, and differentiation. nih.govplos.org This modulation of alternative splicing represents another layer of gene regulation controlled by HDACs and influenced by their inhibitors. genescells.ru

Key Signaling Pathways Integration

The dual-target nature of this compound allows it to integrate epigenetic modulation with the disruption of signaling pathways critical for tumor growth, invasion, and survival.

CD13/EMP3/FAK/NF-κB Pathway Modulation

This pathway involves a complex interplay between cell surface proteins, adhesion signaling, and a master regulator of inflammation and cell survival, NF-κB.

CD13 (Aminopeptidase N) : CD13 is a cell surface metalloprotease that is overexpressed in various cancers. While it has enzymatic functions, it also plays a significant role in non-enzymatic signaling related to cell migration, invasion, and angiogenesis. Inhibition of CD13 is a strategy to disrupt these tumor-promoting processes. nih.gov

Focal Adhesion Kinase (FAK) : FAK is a key kinase that becomes activated upon cell adhesion to the extracellular matrix, often through integrin receptors. It is a central node for signals that control cell migration, proliferation, and survival. nih.gov

Nuclear Factor-kappaB (NF-κB) : NF-κB is a family of transcription factors that are central regulators of the immune response, inflammation, and cell survival. frontiersin.orgmdpi.com In its inactive state, NF-κB is held in the cytoplasm. mdpi.com Upon activation by various stimuli, it translocates to the nucleus to induce the expression of target genes, which include pro-inflammatory cytokines, anti-apoptotic proteins, and factors involved in cell proliferation. frontiersin.org Constitutive activation of the NF-κB pathway is a hallmark of many cancers, contributing to sustained proliferation and resistance to apoptosis. mdpi.commdpi.com

Modulation by a Dual Inhibitor:

A dual Hdac/CD13 inhibitor modulates this network through two distinct but convergent mechanisms:

CD13 Inhibition : By targeting CD13, the inhibitor can disrupt the signaling cascades that promote cell migration and invasion. While the direct link from CD13 to EMP3 and FAK is an area of ongoing research, cell surface proteins involved in adhesion and migration often signal through integrin-associated kinases like FAK. Activation of FAK can subsequently trigger downstream pathways, including the ERK/MAPK and PI3K/Akt pathways, which are known to activate NF-κB. nih.gov Therefore, inhibiting CD13 is expected to attenuate these pro-invasive signals.

HDAC Inhibition : The HDAC inhibitor component directly influences the NF-κB pathway. The activity of NF-κB is itself regulated by acetylation. Key proteins in the pathway, including the p65 (RelA) subunit of NF-κB, are acetylated by histone acetyltransferases (HATs) and deacetylated by HDACs (notably HDAC3). mdpi.com Deacetylation of p65 is required to terminate NF-κB signaling. Therefore, inhibiting HDACs can modulate the duration and intensity of NF-κB activity, although the context-dependent outcomes can be complex. mdpi.com Furthermore, HDAC inhibitors can increase the expression of genes that regulate immune responses, such as MHC molecules, potentially enhancing tumor cell recognition by the immune system. nih.govnih.gov

By simultaneously blocking CD13-mediated pro-invasive signaling and modulating the epigenetic and post-translational regulation of the NF-κB pathway, this compound can exert a multi-pronged attack on cancer cells, inhibiting their growth, survival, and metastatic potential. nih.gov

| Pathway Component | Function |

| CD13 (APN) | Cell surface peptidase; involved in tumor invasion and angiogenesis. |

| FAK | Non-receptor tyrosine kinase; central mediator of cell adhesion and migration signaling. |

| NF-κB | Transcription factor; master regulator of inflammation, cell survival, and proliferation. |

| HDACs | Enzymes that deacetylate histones and other proteins, including NF-κB subunits. |

Based on the information available, it is not possible to generate an article focusing solely on the chemical compound “this compound” as requested. Extensive searches did not yield specific data or research findings pertaining to this particular compound.

The available research focuses on the broader classes of molecules to which this compound belongs, namely "Histone Deacetylase (HDAC) inhibitors" and "dual HDAC/CD13 inhibitors." The scientific literature details the effects of these general classes of inhibitors on various molecular pathways; however, it does not provide specific information for "this compound." For instance, one study on novel HDAC/CD13 dual inhibitors discusses a "representative compound 12" but does not identify it as this compound nih.gov.

Therefore, any article generated from the available search results would be about the general class of compounds and not the specific entity "this compound," which would violate the specific instructions to focus solely on the named compound.

Rational Drug Design and Structure Activity Relationships for Hdac/cd13 in 1

Principles of Dual Inhibitor Design

The core principle behind the design of HDAC/CD13 dual inhibitors is to merge the distinct therapeutic benefits of inhibiting each target into a single molecule. nih.gov HDAC inhibitors are known for their cytotoxic effects on cancer cells, inducing cell cycle arrest, differentiation, and apoptosis. nih.govacs.org However, their efficacy as single agents can be limited. On the other hand, CD13, an enzyme often overexpressed on the surface of tumor cells and vasculature, plays a crucial role in tumor invasion, metastasis, and angiogenesis. nih.gov Inhibitors of CD13, such as bestatin (B1682670), have demonstrated anti-metastatic and anti-invasive properties but generally lack direct cytotoxicity. nih.gov

The rational design of a dual inhibitor like Hdac/CD13-IN-1 is based on a molecular hybridization strategy. This involves combining the key pharmacophoric features of a known HDAC inhibitor with those of a CD13 inhibitor. The goal is to create a chimeric molecule that retains potent inhibitory activity against both enzymes. This approach is anticipated to yield a synergistic antitumor effect, where the HDAC-inhibiting component kills tumor cells and the CD13-inhibiting component prevents their spread and the formation of new blood vessels that feed the tumor. nih.gov This dual action could potentially lead to a more potent and durable therapeutic response and may help in overcoming drug resistance mechanisms associated with single-target agents. acs.org

Structural Elements Critical for HDAC Inhibition (e.g., Zinc-Binding Groups)

The inhibitory activity of compounds against zinc-dependent HDACs relies on a well-established pharmacophore model. This model typically consists of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group. rsc.orgresearchgate.net

Zinc-Binding Group (ZBG): This is the most critical element, as it directly interacts with the catalytic zinc ion (Zn²⁺) located at the bottom of the active site pocket of the HDAC enzyme. mdpi.com The ZBG chelates the zinc ion, disrupting the enzyme's catalytic function, which is the removal of acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.com Hydroxamic acid (-CONHOH) is one of the most potent and commonly used ZBGs in HDAC inhibitors, including the FDA-approved drug Vorinostat (B1683920) (SAHA). rsc.orgmdpi.com This group forms strong bidentate coordination with the zinc ion. mdpi.com Other ZBGs, such as ortho-aminoanilides, have also been developed to improve isoform selectivity and pharmacokinetic properties. nih.gov

Linker: This component connects the ZBG to the cap group and occupies the hydrophobic tunnel of the HDAC active site. researchgate.net The length and rigidity of the linker are crucial for correctly positioning the ZBG for optimal interaction with the zinc ion and for influencing isoform selectivity.

Cap Group: The cap group is typically a larger, often aromatic or hydrophobic, moiety that interacts with residues on the surface rim of the enzyme's active site. rsc.org These surface interactions contribute significantly to the inhibitor's potency and, importantly, its selectivity among the different HDAC isoforms. researchgate.net

In the design of this compound, a hydroxamic acid moiety serves as the potent ZBG to ensure effective inhibition of HDAC enzymes.

Structural Elements Critical for CD13 Inhibition

Aminopeptidase (B13392206) N (CD13) is also a zinc-dependent metalloprotease. Therefore, its inhibitors often share the characteristic of being able to interact with the catalytic zinc ion in the active site. The natural dipeptide inhibitor, bestatin, serves as a key structural template for designing CD13-targeting moieties. scbt.comnih.gov

The critical structural features for CD13 inhibition, as exemplified by bestatin, include:

An α-hydroxy-β-amino acid backbone which is crucial for coordinating with the zinc ion in the CD13 active site.

Specific stereochemistry and side chains that fit into the substrate-binding pockets of the enzyme, contributing to binding affinity and selectivity. scbt.com Bestatin engages in specific electrostatic and hydrophobic interactions within the active site, leading to altered enzyme conformation and reduced catalytic activity. scbt.com

In the rational design of this compound, the pharmacophore of a CD13 inhibitor is incorporated into the cap group of the HDAC inhibitor scaffold. This allows the single molecule to present the necessary structural elements to bind effectively to the active sites of both target enzymes.

Design Considerations for Enhanced Anti-Metastasis and Anti-Invasion Properties

The integration of a CD13 inhibitor pharmacophore is a deliberate strategy to impart anti-metastatic and anti-invasive properties to the dual-function molecule. CD13 is directly involved in the degradation of the extracellular matrix, a key step in tumor cell invasion and metastasis. By inhibiting CD13, the designed compound can block these processes. nih.gov

Research on a representative HDAC/CD13 dual inhibitor, compound 12 , demonstrated that it exhibited significantly better anti-metastasis and anti-invasion effects in cellular assays compared to monospecific HDAC or CD13 inhibitors. nih.gov This indicates that the dual-targeting strategy is successful in combining the desired functionalities. The design ensures that while the HDAC-inhibiting portion of the molecule exerts cytotoxic effects, the CD13-inhibiting part simultaneously cripples the tumor's ability to spread, offering a multi-pronged attack. nih.gov

Optimization for Target Specificity and Potency (e.g., Isoform-Selective HDAC Inhibition)

A key aspect of developing advanced inhibitors is the optimization of potency and selectivity to maximize therapeutic effects while minimizing potential side effects. For HDAC inhibitors, targeting specific isoforms or classes is a major goal, as the 11 zinc-dependent HDACs have different biological functions. nih.gov Pan-HDAC inhibitors, which inhibit most isoforms, can have broader side effects. nih.govnih.gov

In the design of this compound and similar compounds, optimization is achieved through systematic modification of the linker and cap regions. biorxiv.org

Potency: The potency against both HDAC and CD13 can be fine-tuned by altering the structure to achieve optimal binding in both active sites. For instance, a representative dual inhibitor, compound 12 , was shown to have more potent inhibitory activity against human CD13 and class I HDACs (HDAC1-3) than the reference single-target drugs, bestatin and SAHA. nih.gov

Specificity: Modifications to the cap group, which interacts with the surface of the HDAC enzyme, can exploit subtle differences between the active sites of various HDAC isoforms. nih.gov This allows for the design of inhibitors that are selective for certain classes (e.g., class I HDACs, which are primary targets in many cancers) over others. nih.gov The representative compound 12 showed potent activity against HDAC1, HDAC2, and HDAC3, which are all class I enzymes. nih.gov

The following table presents the inhibitory activities of a representative HDAC/CD13 dual inhibitor (Compound 12) compared to standard single-target inhibitors.

| Compound | CD13 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

|---|---|---|---|---|

| Compound 12 (Dual Inhibitor) | 21.3 | 18.5 | 20.3 | 15.4 |

| Bestatin (CD13 Inhibitor) | 81.2 | >10000 | >10000 | >10000 |

| SAHA (HDAC Inhibitor) | >10000 | 32.7 | 35.4 | 29.5 |

Data derived from a study on novel HDAC/CD13 dual inhibitors, where "Compound 12" is the representative molecule. nih.gov

This data clearly shows that the dual inhibitor possesses potent, low nanomolar activity against both CD13 and class I HDACs, demonstrating the success of the rational design and optimization strategy.

Combination Therapeutic Strategies Involving Hdac/cd13 in 1

Synergistic Effects with Conventional Chemotherapeutic Agents

The combination of Hdac/CD13-IN-1 with traditional chemotherapeutic drugs is a promising strategy to augment their antitumor effects. Histone deacetylase inhibitors, as a class, have been shown to enhance the efficacy of DNA-damaging agents like doxorubicin, etoposide, and cisplatin, as well as antimetabolites such as 5-fluorouracil. nih.gov This potentiation is thought to occur through several mechanisms, including the relaxation of chromatin structure, which makes DNA more accessible to these drugs. waocp.org

Studies have demonstrated that HDAC inhibitors can work synergistically with various chemotherapeutic agents in different cancer types. nih.gov For instance, in preclinical models of Ewing sarcoma, the HDAC inhibitor romidepsin (B612169) showed synergy when combined with topoisomerase inhibitors. plos.org Similarly, in rhabdomyosarcoma cell lines, the combination of the HDAC inhibitor SAHA with doxorubicin, etoposide, vincristine, and cyclophosphamide (B585) resulted in a significant increase in apoptosis. frontiersin.org In acute myeloid leukemia (AML), class I HDAC inhibitors have been shown to downregulate anti-apoptotic proteins, leading to apoptosis, and their combination with other agents is being explored. researchgate.net The dual inhibitory nature of this compound, targeting both HDAC and CD13, may offer an even greater synergistic advantage with conventional chemotherapy.

Table 1: Examples of Synergistic Effects of HDAC Inhibitors with Conventional Chemotherapy

| Cancer Type | HDAC Inhibitor | Chemotherapeutic Agent(s) | Observed Synergistic Effect |

| Ewing Sarcoma | Romidepsin | Topoisomerase inhibitors | Enhanced cell killing |

| Rhabdomyosarcoma | SAHA | Doxorubicin, Etoposide, Vincristine, Cyclophosphamide | Increased apoptosis |

| Acute Myeloid Leukemia (AML) | Class I HDAC inhibitors | Various | Downregulation of anti-apoptotic proteins |

| Cholangiocarcinoma | Valproic acid (VPA), SAHA | 5-Fluorouracil (5-FU) | Decreased cell proliferation |

| Various Cancers | General HDAC inhibitors | DNA-damaging agents (e.g., doxorubicin, cisplatin) | Enhanced drug efficacy |

Combinations with Targeted Molecular Therapies (e.g., DNA Methyltransferase Inhibitors, BRAF/MEK Inhibitors)

Pairing this compound with other targeted molecular therapies represents a rational approach to combat cancer by simultaneously blocking multiple oncogenic pathways.

DNA Methyltransferase (DNMT) Inhibitors: The combination of HDAC inhibitors and DNMT inhibitors is particularly compelling due to their complementary roles in epigenetic regulation. plos.org Gene silencing in cancer often involves both DNA methylation and histone deacetylation. plos.org By inhibiting both processes, this combination can lead to a more robust re-expression of tumor suppressor genes. plos.org Numerous preclinical and clinical studies have shown that combining DNMT inhibitors like azacitidine with HDAC inhibitors results in synergistic antitumor activity in hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). plos.orgnih.gov This combination can lead to the reversal of promoter methylation and global histone acetylation. nih.gov The dual-acting nature of this compound could further enhance the effects of DNMT inhibitors.

BRAF/MEK Inhibitors: In cancers driven by mutations in the BRAF gene, such as melanoma, resistance to BRAF and MEK inhibitors is a significant clinical challenge. oaepublish.com Combining HDAC inhibitors with BRAF/MEK inhibitors has emerged as a promising strategy to overcome this resistance. oaepublish.comnih.gov For example, the combination of the BRAF inhibitor encorafenib (B612206) and the HDAC inhibitor panobinostat (B1684620) has been shown to synergistically induce apoptosis in melanoma cells. nih.gov Similarly, the HDAC inhibitor vorinostat (B1683920) can enhance the sensitivity of melanoma cells to dabrafenib (B601069) and trametinib. nih.gov The rationale behind this synergy lies in the ability of HDAC inhibitors to counteract the signaling pathways that mediate resistance to BRAF/MEK inhibition. nih.gov Given that this compound targets HDACs, it holds potential for similar synergistic interactions with BRAF/MEK inhibitors in relevant cancer types.

Table 2: this compound Combinations with Targeted Therapies

| Targeted Therapy Class | Example Agent(s) | Rationale for Combination | Potential Outcome |

| DNA Methyltransferase (DNMT) Inhibitors | Azacitidine, Decitabine | Synergistic epigenetic modulation, re-expression of tumor suppressor genes. plos.org | Enhanced anti-leukemic activity. |

| BRAF/MEK Inhibitors | Vemurafenib, Dabrafenib, Trametinib | Overcoming acquired resistance to BRAF/MEK inhibition. oaepublish.com | Increased apoptosis and restored drug sensitivity in melanoma. |

Radiosensitization Potential in Cancer Cells

Radiotherapy is a cornerstone of cancer treatment, and enhancing its effectiveness is a critical area of research. Histone deacetylase inhibitors have been identified as potent radiosensitizers across a variety of cancer types. nih.govmdpi.com The mechanism underlying this radiosensitization is believed to involve the inhibition of DNA damage repair pathways. mdpi.com By preventing the efficient repair of radiation-induced DNA double-strand breaks, HDAC inhibitors can lead to increased tumor cell death. mdpi.commdpi.com

Numerous studies have demonstrated the radiosensitizing effects of different HDAC inhibitors. For instance, trichostatin A has been shown to enhance the radiosensitivity of esophageal cancer cells. amegroups.org In head and neck squamous cell carcinoma (HNSCC), HDAC inhibitors like mocetinostat (B1684144) and pracinostat (B612167) have been found to be effective radiosensitizers. mdpi.com The potential for this compound to act as a radiosensitizer is significant, as it could allow for lower, less toxic doses of radiation while achieving the same or greater therapeutic effect. patsnap.com This approach could be particularly beneficial in treating radioresistant tumors. mdpi.com

Table 3: Radiosensitization by HDAC Inhibitors in Different Cancers

| Cancer Type | HDAC Inhibitor(s) | Key Findings |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Mocetinostat, Pracinostat | Enhanced radiosensitivity through inhibition of DNA double-strand break repair. mdpi.com |

| Esophageal Cancer | Trichostatin A (TSA) | Increased radiation-induced cell death. amegroups.org |

| Rhabdomyosarcoma | Entinostat (MS-275) | Radiosensitization of specific rhabdomyosarcoma cell lines. frontiersin.org |

| Various Carcinomas | Trichostatin A (TSA) | Broadly enhances radiation-induced cell killing in various cancer cell lines. nih.gov |

Potential Combinations with Immunotherapies

The intersection of epigenetics and immunology has opened up new avenues for cancer treatment. oncotarget.com this compound, through its inhibition of HDACs, has the potential to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors. oncotarget.comfrontiersin.org

HDAC inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity through several mechanisms. They have been shown to increase the expression of major histocompatibility complex (MHC) class I and II molecules on tumor cells, making them more visible to the immune system. nih.govmdpi.com Furthermore, HDAC inhibitors can upregulate the expression of tumor-associated antigens. nih.gov Some studies have also indicated that HDAC inhibitors can modulate the expression of immune checkpoint molecules like PD-L1, although this effect can be complex. frontiersin.org

The combination of HDAC inhibitors with immune checkpoint inhibitors has shown promise in preclinical models. For example, the pan-HDAC inhibitors vorinostat and panobinostat have demonstrated synergistic effects when combined with immune-stimulating antibodies in models of mammary, renal, and colon carcinoma. oncotarget.com The dual inhibitory action of this compound on both HDAC and CD13, an enzyme also expressed on immune cells, could offer a unique advantage in combination with immunotherapy, potentially leading to a more robust and durable anti-tumor immune response.

Table 4: Immunomodulatory Effects of HDAC Inhibitors for Combination Immunotherapy

| Immunomodulatory Effect | Mechanism | Potential Therapeutic Benefit |

| Increased Tumor Antigen Presentation | Upregulation of MHC class I and II molecules on cancer cells. nih.govmdpi.com | Enhanced recognition and killing of tumor cells by T cells. |

| Enhanced Tumor Cell Recognition | Increased expression of tumor-associated antigens. nih.gov | Improved targeting of cancer cells by the immune system. |

| Modulation of Immune Checkpoints | Regulation of PD-L1 expression on tumor cells. frontiersin.org | Potential to overcome immune suppression in the tumor microenvironment. |

| Alteration of Immune Cell Function | Direct effects on T cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs). frontiersin.org | Potentiation of anti-tumor immune responses. |

Future Research Directions and Translational Implications

Further Elucidation of Isoform-Specific HDAC and CD13 Inhibition

A critical next step is to precisely delineate the inhibitory profile of Hdac/CD13-IN-1. While initial studies have identified its activity against class I histone deacetylases (HDACs) and CD13, a comprehensive understanding of its isoform specificity is lacking. medchemexpress.com The 18 known human HDACs are categorized into four classes, with distinct biological roles; therefore, non-selective inhibition can lead to undesirable side effects. nih.govmdpi.com Developing inhibitors with high selectivity for specific isoforms is a major goal in the field to improve therapeutic outcomes. mdpi.commusechem.com

Different HDAC isoforms can have opposing effects on cell viability; for example, genetic inactivation of HDAC1 or HDAC2 has been shown to have only mild effects on cell viability, whereas the inactivation of HDAC3 can trigger DNA damage and apoptosis. nih.gov The current inhibitory data for this compound provides a foundational understanding of its primary targets. medchemexpress.com

| Target | IC50 Value (μM) |

|---|---|

| HDAC1 | 0.03 |

| HDAC2 | 0.06 |

| HDAC3 | 0.02 |

| hCD13 | 0.34 |

| porcine CD13 | 0.53 |

Data sourced from MedchemExpress. medchemexpress.com

Future research should expand upon this by screening this compound against a full panel of recombinant HDAC isoforms (Class I, IIa, IIb, and IV) to determine its complete selectivity profile. This will clarify which off-target isoforms may be affected and help predict the compound's broader biological consequences. Such detailed profiling is essential for understanding its mechanism of action and for guiding the development of more selective second-generation inhibitors. mdpi.com

Investigation of Differential Responses Across Cancer Subtypes and Genetic Backgrounds

The efficacy of this compound is likely to vary across different cancer types and even among subtypes of the same cancer. This variability is often due to the differential expression of HDAC isoforms and the unique genetic landscape of each tumor. nih.gov For example, the expression levels of HDAC1, HDAC2, and HDAC3 can differ significantly between breast, lung, and prostate cancers. nih.gov

Initial studies have shown that this compound effectively inhibits the proliferation of various hematological cancer cell lines. medchemexpress.com

| Cell Line | Cancer Type | IC50 Value (μM) |

|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | 0.25 |

| K562 | Chronic Myeloid Leukemia | 0.45 |

| Jeko-1 | Mantle Cell Lymphoma | 0.62 |

| HL60 | Acute Promyelocytic Leukemia | 2.04 |

*Data sourced from MedchemExpress. medchemexpress.com *

Furthermore, the genetic background of cancer cells, particularly the status of key tumor suppressor genes like p53, can dramatically influence the response to HDAC inhibitors. nih.gov In p53 wild-type cells, a class I HDAC inhibitor was found to induce apoptosis, whereas in p53-null cells, the same inhibitor primarily caused cell cycle arrest without significant cell death. nih.gov

Therefore, future investigations should involve screening this compound against a broad panel of solid and hematological tumor cell lines characterized by diverse genetic backgrounds. This will help identify predictive biomarkers for sensitivity or resistance, enabling a more targeted approach in future clinical trials.

Comprehensive Analysis of Epigenetic Landscape Alterations

The primary mechanism of HDAC inhibitors involves the alteration of the epigenetic landscape, leading to changes in gene expression. nih.gov By preventing the removal of acetyl groups from histones, these inhibitors promote a more relaxed chromatin structure, which can reactivate the expression of silenced tumor suppressor genes. nih.govnih.gov However, the effects of HDAC inhibitors are not limited to histones; they also affect the acetylation status and function of numerous non-histone proteins, including transcription factors like p53. frontiersin.org

Future studies should employ genome-wide techniques to map the epigenetic alterations induced by this compound. Methodologies such as ChIP-seq (Chromatin Immunoprecipitation sequencing) for histone marks (e.g., H3K27Ac), ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) for chromatin accessibility, and RNA-seq for transcriptomic changes would provide a comprehensive view of the compound's impact. biorxiv.orgresearchgate.net Research in chronic lymphocytic leukemia has demonstrated that HDAC1 inhibition can disrupt super-enhancers that drive oncogenic signaling while simultaneously activating microRNA networks that target key survival genes. biorxiv.org A thorough analysis is needed to understand how this compound specifically remodels the chromatin and transcriptional landscape to exert its anti-tumor effects.

Understanding the Role of CD13 Inhibition within the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. nih.gov CD13, also known as aminopeptidase (B13392206) N (APN), is a cell surface enzyme that is often overexpressed on tumor vasculature and myeloid cells, where it contributes to angiogenesis, invasion, and immune suppression. nih.gov

HDAC inhibitors are known to modulate the TME by enhancing tumor immunogenicity and promoting anti-tumor immune responses. nih.govmdpi.com They can influence the function of various immune cells, including T cells, macrophages, and myeloid-derived suppressor cells (MDSCs). nih.gov The dual inhibition of HDAC and CD13 by a single molecule is a novel strategy. The CD13-inhibiting component of this compound could potentially block tumor invasion and angiogenesis while its HDAC-inhibiting activity remodels the immune landscape. medchemexpress.comnih.gov For instance, inhibiting CD13 has been shown to sensitize tumor cells to apoptosis induced by other agents. nih.gov

Future research should focus on how this compound affects the complex interplay between cancer cells and the components of the TME. In vitro co-culture systems and in vivo syngeneic tumor models should be used to assess the compound's impact on immune cell infiltration, macrophage polarization (pro-inflammatory M1 vs. anti-inflammatory M2), and the function of immunosuppressive cells like MDSCs. mdpi.com

Exploration of Novel this compound Derivatives

To optimize the therapeutic potential of this compound, the exploration of novel derivatives is a logical next step. The goal of such medicinal chemistry efforts is to improve key properties of the lead compound, including potency, target selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure of the inhibitor, are crucial for this process. musechem.com

The development of isoform-selective HDAC inhibitors is a major focus in the field, as this could lead to improved efficacy and reduced side effects. musechem.comresearchgate.net By modifying the core structure of this compound, it may be possible to create derivatives with enhanced selectivity for specific HDAC isoforms or with a more balanced potency against both HDAC and CD13 targets. For example, modifications to the zinc-binding group or the "cap" region of the molecule could alter its binding affinity and selectivity for different HDAC isoforms. nih.gov Future work should involve the rational design, synthesis, and screening of a library of this compound analogs to identify next-generation compounds with superior anti-cancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.